Elpamotide

Übersicht

Beschreibung

VEGFR2-169, also known as Elpamotide, is a peptide vaccine that targets the vascular endothelial growth factor receptor 2 (VEGFR2). This compound is primarily investigated for its potential in antiangiogenic therapy, particularly in the treatment of various cancers. VEGFR2-169 is designed to stimulate the immune system to attack tumor cells expressing VEGFR2, thereby inhibiting tumor growth and metastasis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of VEGFR2-169 involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process typically includes the following steps:

Amino Acid Coupling: Sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.

Deprotection: Removal of protecting groups from the amino acids to allow for subsequent coupling reactions.

Cleavage: The final peptide is cleaved from the resin and purified.

The reaction conditions for SPPS usually involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), and deprotection reagents like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of VEGFR2-169 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure consistency and efficiency. The process includes rigorous purification steps, such as high-performance liquid chromatography (HPLC), to achieve the desired purity levels required for clinical applications.

Analyse Chemischer Reaktionen

Arten von Reaktionen

VEGFR2-169 unterliegt während seiner Synthese hauptsächlich der Peptidbindungsbildung. In Bezug auf seine biologische Aktivität durchläuft es typischerweise keine traditionellen chemischen Reaktionen wie Oxidation oder Reduktion, sondern beteiligt sich an biochemischen Wechselwirkungen mit Immunzellen.

Häufige Reagenzien und Bedingungen

Kupplungsreagenzien: DIC, HOBt

Entschützungreagenzien: TFA

Spaltungsreagenzien: TFA, Wasser und Scavenger wie Triisopropylsilan (TIS)

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das gebildet wird, ist das VEGFR2-169-Peptid selbst, das dann zu einem Vakzin für therapeutische Zwecke formuliert wird.

Wissenschaftliche Forschungsanwendungen

VEGFR2-169 wurde ausgiebig auf sein Potenzial in der Krebstherapie untersucht. Seine primäre Anwendung liegt im Bereich der Onkologie, wo es als Peptidvakzin verwendet wird, um eine Immunantwort gegen Tumorzellen zu stimulieren, die VEGFR2 exprimieren. Dieser Ansatz zielt darauf ab, die Angiogenese zu hemmen, den Prozess, bei dem sich neue Blutgefäße bilden, wodurch der Tumor von Nährstoffen und Sauerstoff entzogen wird .

Neben seiner Verwendung in der Krebstherapie wird VEGFR2-169 auch auf sein Potenzial bei anderen Krankheiten untersucht, die durch eine abnorme Angiogenese gekennzeichnet sind, wie z. B. altersbedingte Makuladegeneration und diabetische Retinopathie.

Wirkmechanismus

VEGFR2-169 entfaltet seine Wirkung, indem es zytotoxische T-Lymphozyten (CTLs) stimuliert, um Zellen zu erkennen und zu zerstören, die VEGFR2 exprimieren. Das Peptid bindet an MHC-Moleküle (Major Histocompatibility Complex) auf der Oberfläche von Antigen-präsentierenden Zellen, die das Peptid dann an CTLs präsentieren. Diese Interaktion aktiviert die CTLs, was zur gezielten Tötung von VEGFR2-exprimierenden Tumorzellen führt .

Wirkmechanismus

VEGFR2-169 exerts its effects by stimulating cytotoxic T lymphocytes (CTLs) to recognize and destroy cells expressing VEGFR2. The peptide binds to major histocompatibility complex (MHC) molecules on the surface of antigen-presenting cells, which then present the peptide to CTLs. This interaction activates the CTLs, leading to the targeted killing of VEGFR2-expressing tumor cells .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

VEGFR1-1084: Ein weiteres Peptidvakzin, das einen anderen vaskulären endothelialen Wachstumsfaktorrezeptor als Ziel hat.

Bevacizumab: Ein monoklonaler Antikörper, der VEGF-A hemmt, einen Liganden für VEGFR2.

Sorafenib: Ein niedermolekularer Inhibitor, der mehrere Kinasen, einschließlich VEGFR2, als Ziel hat.

Einzigartigkeit von VEGFR2-169

VEGFR2-169 ist einzigartig in seiner Spezifität für den VEGFR2-Rezeptor und seinem Wirkmechanismus als Peptidvakzin. Im Gegensatz zu niedermolekularen Inhibitoren oder monoklonalen Antikörpern zielt VEGFR2-169 darauf ab, das körpereigene Immunsystem zu nutzen, um seine therapeutischen Wirkungen zu erzielen, was möglicherweise eine gezieltere und nachhaltigere Reaktion gegen Tumoren bietet.

Biologische Aktivität

Elpamotide, also known as VEGFR2-169 peptide vaccine, is a synthetic peptide derived from the vascular endothelial growth factor receptor 2 (VEGFR2). It has been investigated primarily for its potential role in cancer immunotherapy, particularly in treating pancreatic cancer. This compound aims to stimulate the immune system to recognize and attack tumor cells expressing VEGFR2, which is often overexpressed in tumor vasculature but not in normal tissues.

This compound functions as an immunotherapeutic agent by inducing cytotoxic T lymphocytes (CTLs) that target and kill VEGFR2-expressing cells. This mechanism is crucial because VEGFR2 is involved in tumor angiogenesis, making it a significant target for cancer therapies. The peptide is designed to bind to HLA-A*24:02, a common human leukocyte antigen, facilitating the presentation of the peptide to T cells and promoting an immune response against tumor cells.

Phase II/III Trials

A multicenter, randomized, placebo-controlled phase II/III trial assessed the efficacy of this compound combined with gemcitabine in patients with locally advanced or metastatic pancreatic cancer. The trial included 153 patients, with 100 receiving this compound plus gemcitabine and 53 receiving a placebo plus gemcitabine. The primary endpoint was overall survival.

Key Findings:

- Overall Survival : No statistically significant differences were found between the this compound group and the placebo group (Harrington–Fleming P-value: 0.918; log-rank P-value: 0.897).

- Median Survival Time :

- Active group (this compound + gemcitabine): 8.36 months (95% CI: 7.46–10.18)

- Placebo group: 8.54 months (95% CI: 7.33–10.84)

- Toxicity : The treatment was well tolerated, with manageable side effects reported in both groups. Notably, severe injection site reactions were associated with better survival outcomes in some patients .

Subgroup Analysis

Subgroup analyses suggested that patients who experienced severe injection site reactions might have improved survival outcomes, indicating a potential correlation between immune response and clinical benefit .

Immunological Response

This compound's biological activity has been evaluated through various studies:

- Induction of CTLs : Studies have demonstrated that this compound can induce peptide-specific CTLs capable of targeting VEGFR2-expressing endothelial cells.

- Microarray Analysis : Preliminary evaluations using microarray technology indicated changes in gene expression profiles associated with immune activation following this compound administration .

Table of Clinical Trial Results

| Study Type | Population | Treatment Group | Median Survival (Months) | P-Value | Notable Findings |

|---|---|---|---|---|---|

| Phase II/III | Locally advanced/metastatic PDAC | This compound + Gemcitabine | 8.36 | 0.918 | No significant survival benefit |

| Placebo + Gemcitabine | 8.54 | Severe ISR correlated with better survival |

Eigenschaften

CAS-Nummer |

673478-49-4 |

|---|---|

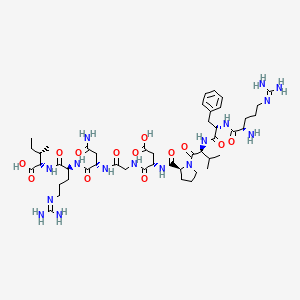

Molekularformel |

C47H76N16O13 |

Molekulargewicht |

1073.2 g/mol |

IUPAC-Name |

(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid |

InChI |

InChI=1S/C47H76N16O13/c1-5-25(4)37(45(75)76)62-40(70)28(15-10-18-55-47(52)53)58-41(71)30(21-33(49)64)57-34(65)23-56-39(69)31(22-35(66)67)60-43(73)32-16-11-19-63(32)44(74)36(24(2)3)61-42(72)29(20-26-12-7-6-8-13-26)59-38(68)27(48)14-9-17-54-46(50)51/h6-8,12-13,24-25,27-32,36-37H,5,9-11,14-23,48H2,1-4H3,(H2,49,64)(H,56,69)(H,57,65)(H,58,71)(H,59,68)(H,60,73)(H,61,72)(H,62,70)(H,66,67)(H,75,76)(H4,50,51,54)(H4,52,53,55)/t25-,27-,28-,29-,30-,31-,32-,36-,37-/m0/s1 |

InChI-Schlüssel |

ZAJHBCDPAUKEPU-GIKXZWSFSA-N |

SMILES |

CCC(C)C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN=C(N)N)N |

Kanonische SMILES |

CCC(C)C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Sequenz |

RFVPDGNRI |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Arg-Phe-Val-Pro-Asp-Gly-Asn-Arg-Ile arginyl-phenylalanyl-valyl-prolyl-aspartyl-glycyl-asparagyl-arginyl-isoleucine elpamotide RFVPDGNRI VEGFR2-169 peptide |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.